4-chloro-N-hydroxybenzenecarboximidoyl chloride

Descripción

Propiedades

Número CAS |

28123-63-9 |

|---|---|

Fórmula molecular |

C7H5Cl2NO |

Peso molecular |

190.02 g/mol |

Nombre IUPAC |

(1E)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |

Clave InChI |

JPBNMRDGFBFKLT-JXMROGBWSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)Cl)Cl |

SMILES isomérico |

C1=CC(=CC=C1/C(=N\O)/Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1C(=NO)Cl)Cl |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Actividad Biológica

4-Chloro-N-hydroxybenzenecarboximidoyl chloride is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and applications, supported by research findings and case studies.

Chemical Structure and Properties

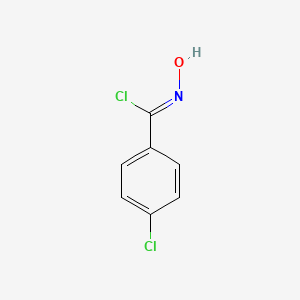

The compound features a benzene ring substituted with a hydroxyl group and a carboximidoyl chloride moiety. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .

- Protein Modification : It has been shown to modify protein structures, which can alter their function and interactions within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antiplasmodial Activity

A notable study highlighted its potential as an antimalarial agent. The compound was part of a series that showed promising selectivity and in vitro activity against Plasmodium falciparum, with structure-activity relationships indicating that modifications to the aromatic substituents can enhance potency .

Case Studies

- Antiplasmodial Studies : A study investigated the antiplasmodial effects of various derivatives of this compound. The results indicated that certain substitutions on the benzene ring significantly increased the compound's efficacy against P. falciparum (IC50 values as low as 0.034 µM) while maintaining low toxicity profiles .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to malaria parasites. The inhibition was linked to structural features of the compound, underscoring the importance of the chlorinated phenolic structure in enhancing binding affinity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-Bromo-4-chlorobenzaldehyde | Moderate antibacterial | Lacks hydroxy group |

| 4-Chloro-2-nitrobenzoic acid | Antifungal | Contains nitro group instead of hydroxy |

| 2-Bromo-4-chlorophenol | Antioxidant | Hydroxyl group present |

Research Findings

The following findings summarize key insights from recent studies:

- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound is harmful if ingested (H302), it does not exhibit significant cytotoxicity at therapeutic concentrations .

- Pharmacokinetics : Research into its pharmacokinetic properties suggests favorable absorption characteristics, making it a candidate for further drug development .

- Environmental Impact : Studies also explore its potential environmental effects, particularly as a pesticide, where it has shown efficacy against plant pathogens without significant toxicity to beneficial organisms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiplasmodial Activity

Recent studies have demonstrated that 4-chloro-N-hydroxybenzenecarboximidoyl chloride exhibits promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In a study involving structure-activity relationships, the compound was identified as a critical intermediate in synthesizing more potent derivatives. The modification of the aromatic substituent at the para position significantly influenced the antiplasmodial activity and selectivity of the compounds derived from it, with some derivatives showing IC₅₀ values as low as 0.034 µM against chloroquine-sensitive strains of the parasite .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various biologically active molecules, including derivatives with enhanced efficacy against different pathogens. The synthetic routes often involve reactions with other reagents to yield complex structures that exhibit improved pharmacological properties. For instance, its reaction with N-chlorosuccinimide has been reported to yield intermediates useful in further synthetic transformations .

Organic Synthesis

Intermediate in Drug Development

this compound is utilized as an intermediate in the preparation of several pharmaceutical agents. Its role in synthesizing compounds that target specific biological pathways makes it invaluable in drug development processes. For example, it has been implicated in the synthesis of β-lactam antibiotics and other therapeutic agents .

Chemical Reactions

This compound can undergo various chemical reactions, including acylation and amidation, leading to the formation of diverse chemical entities. Its reactivity is leveraged in developing new synthetic methodologies that aim to improve yields and reduce reaction times .

Environmental Applications

Potential Use in Bioremediation

While primarily studied for its medicinal properties, there is emerging interest in exploring its applications in environmental science, particularly bioremediation. The compound's structural features may allow it to interact with environmental pollutants, potentially facilitating their degradation or transformation into less harmful substances.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiplasmodial Activity | Investigated the efficacy of derivatives of this compound against Plasmodium falciparum | Identified derivatives with IC₅₀ values as low as 0.034 µM |

| Synthesis of β-lactam Antibiotics | Examined the use of this compound as an intermediate | Demonstrated its role in synthesizing novel β-lactam compounds with improved antibacterial activity |

| Environmental Impact Assessment | Explored potential applications in bioremediation | Suggested mechanisms for pollutant degradation |

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The table below compares 4-chloro-N-hydroxybenzenecarboximidoyl chloride with analogs differing in the para-substituent (R):

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Effects |

|---|---|---|---|---|

| This compound | Cl | C₇H₅Cl₂NO | 206.02 | Melting point: 87–88°C; strong EWG* effect |

| 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride | F | C₇H₅ClFNO | 173.57 | Smaller size; higher electronegativity |

| N-Hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride | CF₃ | C₈H₅ClF₃NO | 223.58 | Strong EWG; enhanced electrophilicity |

| N-Hydroxy-4-nitrobenzenecarboximidoyl chloride | NO₂ | C₇H₅ClN₂O₃ | 212.58 | High polarity; strong EWG |

| N-Hydroxy-4-methoxybenzenecarboximidoyl chloride | OCH₃ | C₈H₈ClNO₂ | 185.61 | EDG† effect; bulkier substituent |

| N-Hydroxy-4-methylbenzenecarboximidoyl chloride | CH₃ | C₈H₈ClNO | 169.61 | EDG effect; increased basicity |

*EWG = Electron-withdrawing group; †EDG = Electron-donating group.

Research Findings and Trends

- Antiplasmodial Activity : Chloro and fluoro derivatives show moderate activity against Plasmodium falciparum, with IC₅₀ values in the micromolar range .

- Crystal Engineering : The chloro derivative’s planar structure facilitates π-stacking in crystal lattices, influencing material properties .

- Safety Profiles : Imidoyl chlorides generally require careful handling due to irritant properties (e.g., skin/eye irritation risks) .

Métodos De Preparación

Synthesis via N-Chlorosuccinimide (NCS) Chlorination of Arylaldoximes

A widely reported and effective method for preparing this compound involves the chlorination of the corresponding arylaldoxime using N-chlorosuccinimide as the chlorinating agent.

-

- The starting material, 4-chloro-N-hydroxybenzene-1-carboxaldoxime, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- N-chlorosuccinimide (NCS) is added dropwise to the stirred solution at controlled temperature (around 60°C).

- The reaction is maintained for 8–12 hours with monitoring by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled and poured into ice-cold water.

- The product is then extracted with an organic solvent such as tetrabutylmethyl ether (TBME).

- The organic layer is filtered and evaporated under mild conditions (around 30°C) to yield the desired this compound as a white solid.

-

- The yield reported for this method is approximately 87%.

- The compound exhibits a molecular formula of C7H5Cl2NO.

- Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 190.02 [M + H]^+.

This method is advantageous due to its straightforwardness, relatively mild conditions, and good yield, making it suitable for laboratory-scale synthesis of the compound.

Preparation from 4-Chlorobenzaldehyde Oxime Intermediates

The precursor arylaldoxime can be synthesized from 4-chlorobenzaldehyde by oximation with hydroxylamine hydrochloride under basic conditions. This intermediate is then subjected to chlorination as described above.

- This two-step approach allows for the preparation of various substituted N-hydroxybenzene carboximidoyl chlorides by varying the starting benzaldehyde derivative.

- The oximation step typically proceeds in aqueous or alcoholic media with yields ranging from 80-95%, providing a pure substrate for subsequent chlorination.

Alternative Routes: Direct Chlorination of N-Hydroxybenzamidine Derivatives

Though less commonly reported for this specific compound, direct chlorination of N-hydroxybenzamidine derivatives with thionyl chloride or other chlorinating agents can be explored. However, these methods often require more stringent conditions and may lead to side reactions, reducing yield and purity.

Comparative Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| NCS Chlorination of Arylaldoxime | 4-Chloro-N-hydroxybenzene aldoxime | N-Chlorosuccinimide (NCS) | DMF | 60°C | 8–12 hours | 87 | Mild conditions, high purity, scalable |

| Oximation + NCS Chlorination | 4-Chlorobenzaldehyde → Oxime | NCS | DMF | 60°C | 8–12 hours | 85–90 | Two-step, flexible for analog synthesis |

| Direct Chlorination | N-Hydroxybenzamidine derivatives | Thionyl chloride (SOCl2) | Various | Elevated (variable) | Variable | Variable | Less common, harsher conditions |

Research Findings and Optimization Notes

- Solvent Choice: DMF is preferred for the chlorination step due to its ability to dissolve both the oxime and NCS efficiently, facilitating smooth reaction kinetics.

- Temperature Control: Maintaining the reaction at 60°C ensures optimal chlorination without decomposition of the sensitive N-hydroxycarboximidoyl chloride.

- Reaction Monitoring: TLC is effective for monitoring the conversion of oxime to carboximidoyl chloride, enabling timely termination of the reaction to maximize yield.

- Workup: Quenching in ice-cold water and extraction with TBME or similar ethers allows for efficient isolation of the product with minimal hydrolysis.

- Purity: The product obtained is typically a white solid with high purity suitable for further synthetic applications without extensive purification.

Q & A

Q. What is the optimal synthetic route for preparing 4-chloro-N-hydroxybenzenecarboximidoyl chloride with high yield and purity?

The compound is synthesized by reacting 4-chlorobenzohydroxamic acid (3.00 mmol) with N-chlorosuccinimide (3.00 mmol) in dry dimethylformamide (DMF) under inert conditions. This method yields 94% of the product as a white amorphous solid. The reaction proceeds at room temperature, and the product is purified via standard workup procedures (e.g., solvent evaporation and recrystallization). Nuclear Magnetic Resonance (NMR) data should match literature values to confirm purity and structure .

Q. How is the structure of this compound verified experimentally?

Structural characterization relies on NMR spectroscopy. Key peaks include:

Q. What are the critical storage conditions for this compound to ensure stability?

The compound should be stored in a moisture-free environment at temperatures below 4°C. Due to its reactive imidoyl chloride group, exposure to humidity or protic solvents should be avoided to prevent hydrolysis. Use airtight containers with desiccants for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the high yield of this compound in DMF?

DMF acts as both a solvent and a weak base, facilitating the chlorination of the hydroxamic acid precursor. The reaction mechanism likely involves the generation of a succinimide radical intermediate from N-chlorosuccinimide, which abstracts a hydrogen atom from the hydroxamic acid. Subsequent radical recombination and elimination yield the imidoyl chloride. Computational studies (e.g., density functional theory) could further elucidate transition states and energetics .

Q. How can discrepancies in NMR data for this compound be resolved when synthesized under varying conditions?

Contradictions in NMR spectra may arise from solvent polarity, trace moisture, or incomplete chlorination. For example:

- Residual DMF (δ ~2.7–3.0 ppm in ¹H NMR) may indicate incomplete purification.

- Hydrolysis products (e.g., 4-chlorobenzohydroxamic acid) would show distinct hydroxyl peaks. To mitigate this, ensure rigorous drying of solvents and reactants, and use deuterated DMSO-d₆ for NMR to avoid solvent interference .

Q. What role does this compound play in the synthesis of bioactive heterocycles?

The imidoyl chloride group serves as a versatile electrophile in nucleophilic substitution reactions. For instance, it can react with amines to form amidines or with thiols to generate thioimidates. These intermediates are key in constructing antiplasmodial 1,2,5-oxadiazoles or kinase inhibitors. Optimization of reaction stoichiometry and temperature is critical to suppress side reactions (e.g., over-chlorination) .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Density functional theory (DFT) calculations (e.g., using the B3LYP functional) can model electron density distributions, frontier molecular orbitals, and bond dissociation energies. For example:

- Localized electron density at the imidoyl chloride group predicts susceptibility to nucleophilic attack.

- Solvent effects (e.g., DMF’s polarity) can be incorporated via continuum solvation models to refine reaction pathways .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts.

- Characterization : Combine NMR, melting point, and high-resolution mass spectrometry (HRMS) for unambiguous identification.

- Applications : Screen reactivity with diverse nucleophiles (e.g., amines, alcohols) to expand utility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.